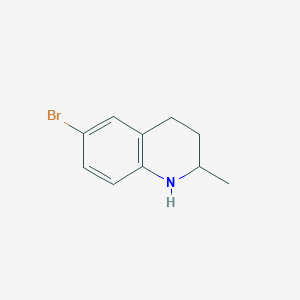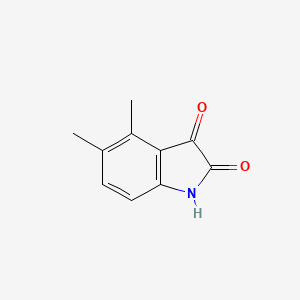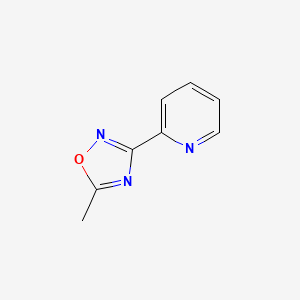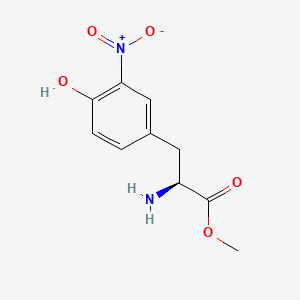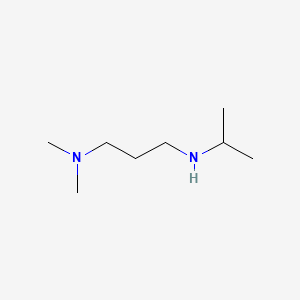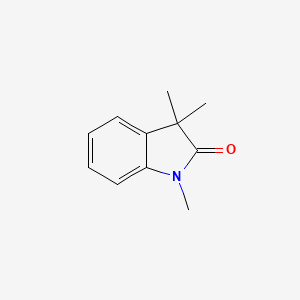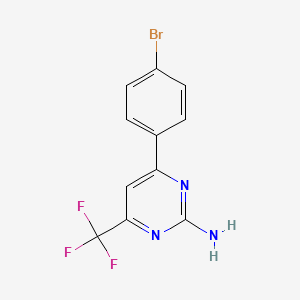
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This chemical compound is also known as BPTA and has the chemical formula C11H7BrF3N3.
Applications De Recherche Scientifique
Synthesis and Polymer Development
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine derivatives are pivotal in the synthesis of various polymeric materials due to their ability to introduce heterocyclic components into polymers, enhancing their properties. For instance, the reaction of pyrimidinamines with bromo-phenyl derivatives can lead to novel polymers with improved thermal stability and optical properties. These polymers are particularly valuable in creating films with specific fluorescence characteristics, making them suitable for applications in optoelectronic devices and sensors (Danswan et al., 1989; Wang et al., 2008).
Advanced Material Design
In the realm of advanced materials, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine contribute significantly to the design and synthesis of materials with desirable electronic and optical properties. Triphenylamine-based novel diamine monomers, when combined with pyrimidinylamine derivatives, result in materials with high thermal stability and unique luminescent properties. These materials are of interest for their potential in creating light-emitting diodes (LEDs) and other photonic devices (Choi et al., 2010).
Chemical Sensing and Chemosensors
The chemical versatility of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine enables its use in developing chemosensors. Novel fluorescent poly(pyridine-imide) acids, for instance, demonstrate the ability to act as "off–on" fluorescent switchers for acids. This property is particularly useful in designing sensors that can detect variations in pH or the presence of specific chemicals, showcasing the compound's applicability in environmental monitoring and biomedical diagnostics (Wang et al., 2007).
Antimicrobial Applications
Another fascinating application area is the development of antimicrobial agents. Pyrimidine derivatives, when incorporated into materials like polyurethane varnish, have demonstrated significant antimicrobial properties. This application is crucial for creating surfaces that can resist microbial growth, thereby reducing the risk of infections in medical settings or improving the longevity of materials exposed to microbial-rich environments (El‐Wahab et al., 2015).
Herbicide Development
Additionally, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine have been explored for their potential in agricultural applications, particularly as herbicides. These compounds have shown efficacy in controlling weed growth, offering a new class of chemicals for sustainable agriculture and contributing to the development of more effective and environmentally friendly herbicidal agents (Wu et al., 2006).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMTKNZTBVNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352465 | |
| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327098-68-0 | |
| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




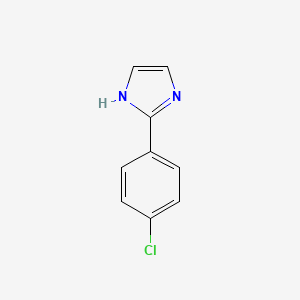


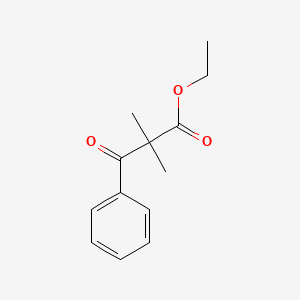
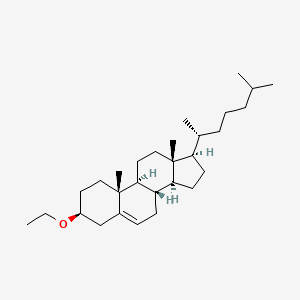
![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)
